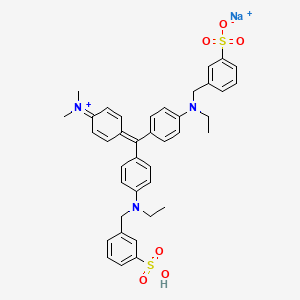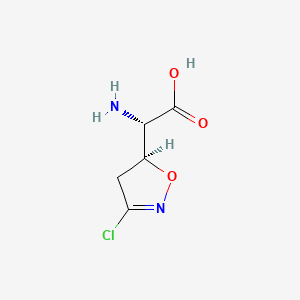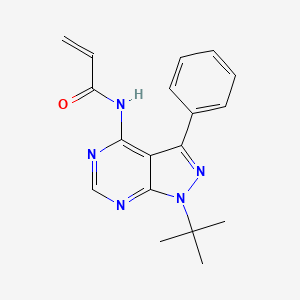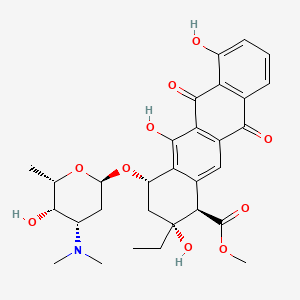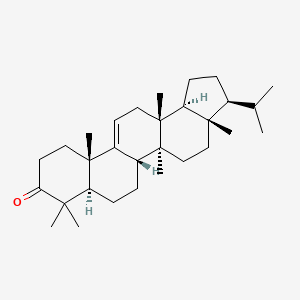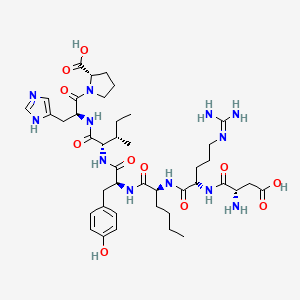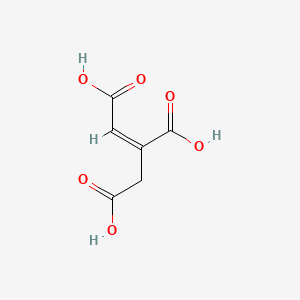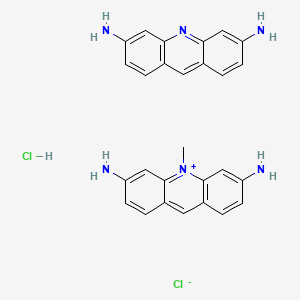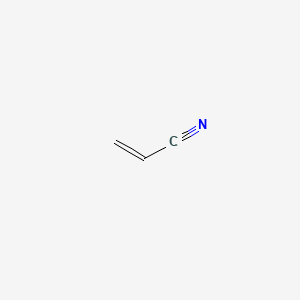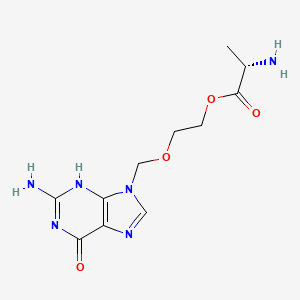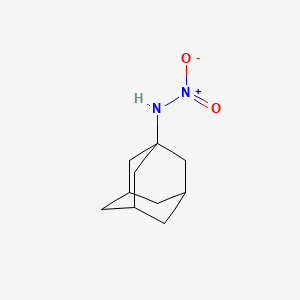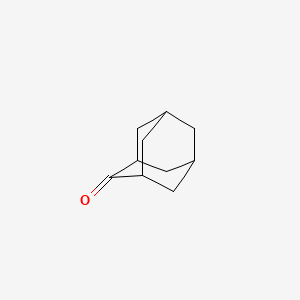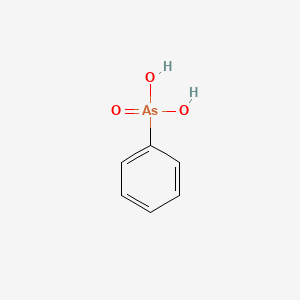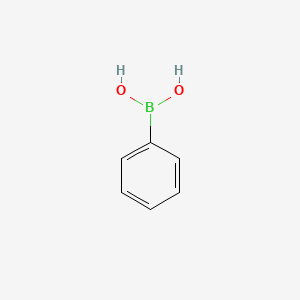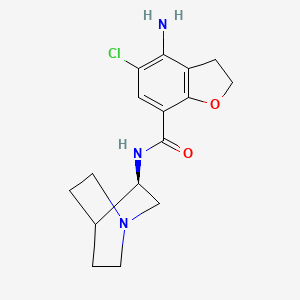
4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
Übersicht
Beschreibung
ADR 882 is a 5-HT3 receptor antagonist with analgesic properties.
Wissenschaftliche Forschungsanwendungen
Serotonin 5-HT4 Receptor Agonism
4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide demonstrates significant serotonin 5-HT4 receptor agonistic activity. Studies have shown that the introduction of specific groups to the benzamide structure enhances its activity, making it as potent as cisapride in some cases. These compounds also exhibit selectivity, showing no binding activity to dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors in in vitro tests (Kakigami et al., 1998).
Enantiomer Agonistic Activity
The enantiomers of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide have been studied for their serotonin 5-HT4 receptor agonistic activity. The (S)-enantiomer showed about twice the agonistic activity of the (R)-enantiomer, indicating the significance of stereochemistry in its biological activity (Kakigami et al., 1998).
Serotonin-3 (5-HT3) Receptor Antagonism
Research indicates that derivatives of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide, specifically N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, show potent serotonin-3 (5-HT3) receptor antagonistic activities. These activities are evident both in vitro and in vivo, with particular derivatives showing high affinity for 5-HT3 receptors (Kuroita et al., 1994).
Alpha7 Nicotinic Acetylcholine Receptor Agonism
Studies have also explored the agonistic activity of structurally related compounds on the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). These compounds have been considered for the treatment of cognitive deficits in schizophrenia. One such compound demonstrated potent and selective alpha7 nAChR agonist properties with good in vitro profiles, in vivo efficacy, and rapid brain penetration (Wishka et al., 2006).
Eigenschaften
CAS-Nummer |
138559-57-6 |
|---|---|
Produktname |
4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide |
Molekularformel |
C16H20ClN3O2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-7-11(15-10(14(12)18)3-6-22-15)16(21)19-13-8-20-4-1-9(13)2-5-20/h7,9,13H,1-6,8,18H2,(H,19,21)/t13-/m0/s1 |
InChI-Schlüssel |
RZYIIEGPJPMBOE-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide ADR 882 ADR 882, (S)-isomer ADR-882 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



